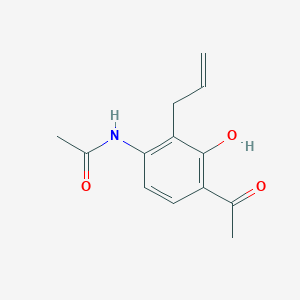

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetyl-3-hydroxy-2-prop-2-enylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h4,6-7,17H,1,5H2,2-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGVTEAOSKORJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379432 | |

| Record name | N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69069-03-0 | |

| Record name | N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-2-allyl-3-hydroxybenzaldehyde and acetamide.

Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-acetyl-2-allyl-3-hydroxybenzaldehyde and the amide group of acetamide. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

| Step | Description |

|---|---|

| Starting Materials | 4-acetyl-2-allyl-3-hydroxybenzaldehyde, acetamide |

| Key Reaction | Condensation reaction in the presence of a catalyst |

| Purification | Techniques such as recrystallization or chromatography |

Biological Activities

Research indicates that N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide exhibits significant biological activities, including:

Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent.

Antioxidant Activity : Its ability to scavenge free radicals positions it as a candidate for combating oxidative stress-related diseases.

Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory conditions.

Medicinal Applications

Ongoing research is focused on the therapeutic applications of this compound:

Cancer Research : The compound is being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines .

Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .

Case Study 1: Anticancer Activity

A study published in Nature Reviews highlighted the anticancer effects of this compound on breast cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. Molecular docking studies revealed that it binds effectively to the HSP90 protein, disrupting its function and leading to reduced viability of cancer cells .

Case Study 2: Antioxidant Properties

Research published in Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound. It was found to significantly reduce oxidative stress markers in cellular models, suggesting potential applications in neurodegenerative diseases where oxidative damage plays a critical role .

Mechanism of Action

The mechanism of action of N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₆H₂₁NO₃ (as per , though this may refer to a variant with a propyl group; the exact formula for the allyl-substituted compound requires confirmation).

- Key Substituents: 4-Acetyl group: Enhances electron-withdrawing effects and influences hydrogen bonding. 3-Hydroxyl group: Facilitates hydrogen bonding and solubility.

Physicochemical Properties :

- The hydroxyl and acetyl groups increase polarity, while the allyl group may enhance lipophilicity. This balance affects solubility and membrane permeability .

Comparison with Structurally Similar Acetamide Derivatives

N1-(4-Acetyl-3-Hydroxyphenyl)Acetamide

Sanazole (AK-2123) and Nimorazole

- Structural Differences : Nitroimidazole derivatives with methoxypropyl (sanazole) and morpholine (nimorazole) substituents, unlike the acetyl-hydroxyphenyl core of the target compound .

- Functional Comparison: Radiosensitization: Sanazole and nimorazole exhibit sensitizer enhancement ratios (SER) of 1.55 and 1.45 under hypoxia, respectively, while KU-2285 (a fluorinated nitroimidazole) shows higher efficacy (SER = 1.95). The absence of a nitro group in the target compound suggests different mechanisms . Cost and Synthesis: KU-2285 is costly, whereas the target compound’s synthesis (if simpler) may offer economic advantages .

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide

- Structural Differences : Features a naphthalene ring and halogen substituents instead of acetyl and hydroxyl groups.

- Impact :

N1-(3-Acetyl-4-Hydroxyphenyl)Acetamide

N-(4-Hydroxybiphenyl-3-yl)Acetamide

- Structural Differences : Contains a biphenyl system instead of a single aromatic ring with allyl substitution.

- Impact :

Data Table: Comparative Properties of Selected Acetamides

*Formula inferred; exact structure requires confirmation.

Research Findings and Contradictions

- Radiosensitization: Nitroimidazole derivatives () outperform non-nitro compounds, suggesting the target compound may require structural modifications (e.g., nitro group addition) for similar efficacy.

- Anion Transport : highlights that hydroxyl and acetyl groups in acetamides enhance anion transport. The target compound’s substituents may position it as a candidate for this application, but experimental validation is needed.

- Synthetic Feasibility: Unlike KU-2285, which is costly (), the target compound’s synthesis (if allylation is straightforward) could be more economical.

Biological Activity

N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenolic structure with an acetyl group and an allyl substituent, which are believed to contribute to its biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which may affect its biological activity.

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further investigation as a potential antimicrobial agent .

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Its mechanism may involve the modulation of inflammatory pathways and cytokine production .

4. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, although more extensive studies are needed to confirm these effects and understand the underlying mechanisms .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Antioxidant Mechanism: The hydroxy group in the compound plays a crucial role in scavenging free radicals.

- Enzyme Modulation: The compound may interact with various enzymes and receptors, influencing their activity and leading to physiological changes.

Similar Compounds

A comparison with other phenylacetamide derivatives highlights the unique properties of this compound:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N1-(4-acetylphenyl)acetamide | Similar core structure | Moderate antioxidant |

| N1-(2-allyl-3-hydroxyphenyl)acetamide | Similar functional groups | Antimicrobial activity |

The presence of both allyl and hydroxy groups in this compound enhances its reactivity and potential applications compared to other similar compounds .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study: A study evaluated the antimicrobial effects on various bacterial strains, demonstrating significant inhibition of growth at low concentrations.

- Antioxidant Activity Assessment: In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures.

- Cancer Cell Line Evaluation: Preliminary tests on cancer cell lines indicated that this compound induced apoptosis, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, including acetylation of phenolic precursors and allylation under inert conditions. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation requires HPLC (>95% purity) and elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups (e.g., acetyl, allyl, hydroxyl protons). Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺) . X-ray crystallography (if crystallizable) resolves bond angles and torsion parameters .

Q. How does this compound’s stability vary under different storage conditions?

- Methodology : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Light sensitivity is assessed via UV irradiation (ICH Q1B guidelines). Hydrolytic stability is tested in buffered solutions (pH 1–13) at 37°C .

Intermediate Research Questions

Q. What crystallographic methods confirm the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles. Hydrogen bonding networks are analyzed using Mercury software to identify intermolecular interactions (e.g., O-H···O). Twinning or disorder is addressed via PLATON’s validation tools .

Q. How can hydrogen bonding patterns influence its physicochemical properties?

- Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (R₂²(8) motifs). Solubility is tested in polar/non-polar solvents, correlating with H-bond donor/acceptor counts. Thermal analysis (DSC/TGA) links melting points to crystal packing efficiency .

Q. What strategies optimize its reactivity in allyl-group functionalization?

- Methodology : Allyl groups undergo epoxidation (mCPBA), oxidation (OsO₄), or cross-metathesis (Grubbs catalyst). Reaction progress is monitored via TLC/GC-MS. Stereochemical outcomes are analyzed using NOESY NMR .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) screens against enzymes (e.g., kinases, cytochrome P450). MD simulations (GROMACS) assess binding stability (RMSD/RMSF). Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize electronic properties (HOMO-LUMO gaps) .

Q. What in vitro assays validate its pharmacological potential?

- Methodology : Cytotoxicity is tested via MTT assays (IC₅₀ values). Enzyme inhibition (e.g., COX-2, MMP-9) uses fluorometric kits. ADMET predictions (SwissADME) guide bioavailability and toxicity profiling .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodology : SAR studies compare analogues (e.g., halogen substitution at the allyl group). IC₅₀ values from dose-response curves and 3D-QSAR models (CoMFA/CoMSIA) identify pharmacophores. Synchrotron-based crystallography maps active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.